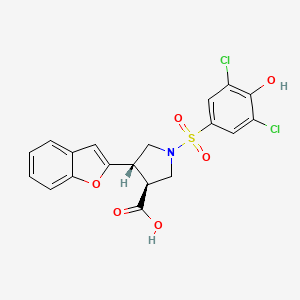
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H15Cl2NO6S and its molecular weight is 456.29. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound and its derivatives are involved in chemical reactions such as the Mannich reaction, where the role of aromatic aldehydes in condensation has been explored. This reaction pathway is significant for constructing complex molecules with potential pharmacological activities (Nobles & Thompson, 1965). Additionally, the compound's structure allows for novel routes to heterocycles via sulphenylation of unsaturated amides, showcasing its utility in synthesizing cyclic compounds (Samii, Ashmawy & Mellor, 1987).
Fluorescent Chromism and Sensing
The sulfonic acid-substituted derivatives of the compound exhibit ESIPT (excited-state intramolecular proton transfer) fluorescent chromism, indicating their potential as solid-state sensing devices for organic bases and amines. This feature is especially relevant for detecting biologically important molecules like ammonia and histamine, demonstrating the compound's application in chemical sensing technologies (Nakane et al., 2018).
Coordination Chemistry and Metal Complex Synthesis
Compounds containing benzofuran derivatives serve as ligands for metal coordination, leading to the synthesis of metal complexes with varied applications, including catalysis, material science, and photophysical studies. The synthesis and coordination reactions of such compounds with metals have been thoroughly investigated, highlighting their versatility in forming stable complexes with potential applications in various fields (Mojumdar, Šimon & Krutošíková, 2009).
Biological Evaluation
Derivatives of benzofuran, such as those incorporating the sulfonylpyrrolidine structure, have been synthesized and evaluated for biological activity. Studies have focused on their role as ischemic cell death inhibitors, indicating the compound's potential in therapeutic applications related to ischemia and other cell death-related conditions (Suh et al., 2010).
Material Science
The compound's derivatives have been explored in material science, particularly in the development of fluorescent probes and organic semiconductors. Their unique photophysical properties are of interest for applications in optoelectronics and sensing (Bodke, Shankerrao & Harishkumar, 2013).
Eigenschaften
IUPAC Name |
(3S,4S)-4-(1-benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO6S/c20-14-6-11(7-15(21)18(14)23)29(26,27)22-8-12(13(9-22)19(24)25)17-5-10-3-1-2-4-16(10)28-17/h1-7,12-13,23H,8-9H2,(H,24,25)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLKTXOAFIYBPF-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

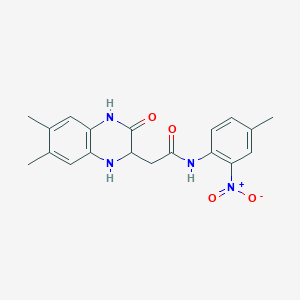

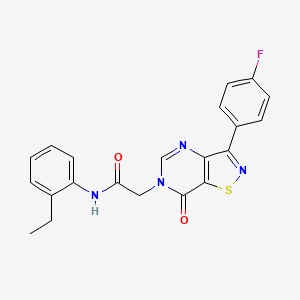



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)

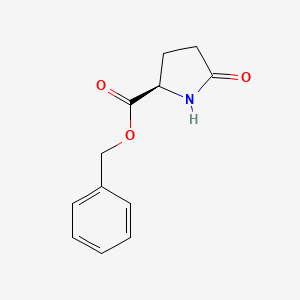
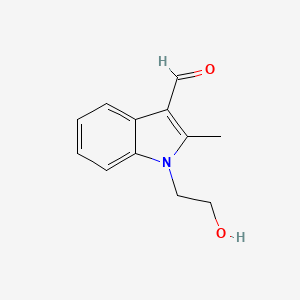

![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)

![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)